molecular formula C12H21NO B7517399 N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide

N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide

Cat. No. B7517399
M. Wt: 195.30 g/mol
InChI Key: INLDNPVRVQGKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors such as breast, ovarian, and pancreatic cancers. In

Mechanism of Action

N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of a cell. rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. By inhibiting RNA polymerase I transcription, this compound disrupts the production of ribosomes and induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. It also disrupts the production of ribosomes, leading to a decrease in protein synthesis and cell growth. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is complex, and further research is needed to fully understand its effects on cancer cells. Additionally, this compound has been shown to have limited efficacy in certain types of cancers, such as lung cancer.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance its anticancer effects. This compound has also been shown to have potential as a radiosensitizer, making it a potential candidate for combination therapy with radiation. Additionally, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, this compound is a promising compound with potential as an anticancer agent. Its selective targeting of cancer cells and ability to induce DNA damage and activate the p53 pathway make it a potential candidate for further development. However, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with methylcyclopropanecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to yield this compound in its final form.

Scientific Research Applications

N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-13(12(14)11-7-8-11)9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLDNPVRVQGKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.